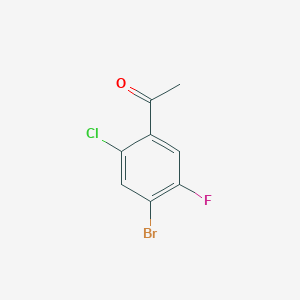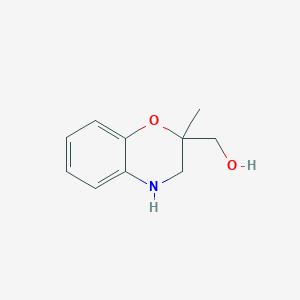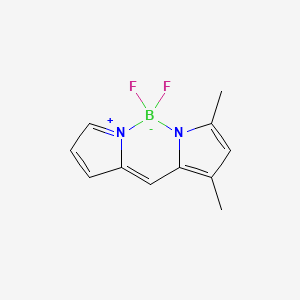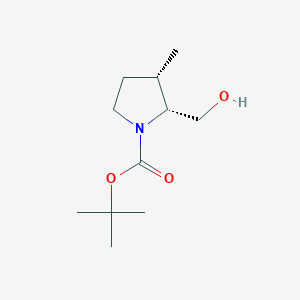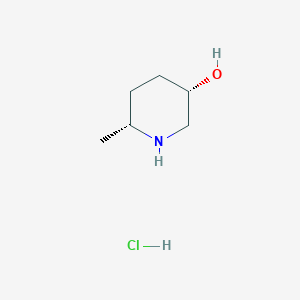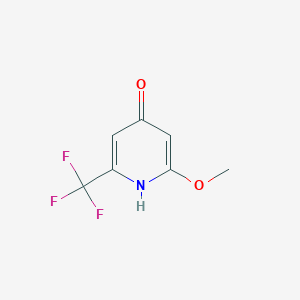
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Vue d'ensemble
Description
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.13 . This compound is used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position . The InChI code for this compound is 1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a synthetic compound with a molecular weight of 193.13 . It has a linear formula of C7H6F3NO2 .Applications De Recherche Scientifique
Anticorrosive Materials
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, as part of quinoline derivatives, plays a significant role in corrosion inhibition. These derivatives effectively adsorb and form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. This function is largely attributed to their high electron density and the presence of polar substituents like hydroxyl and methoxy groups, which facilitate coordination bonding with surface metallic atoms. Quinoline and its derivatives, including this compound, show good effectiveness as anticorrosive materials in various applications, underscoring their importance in industrial settings where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The incorporation of quinoline derivatives into π-extended conjugated systems, which includes compounds like this compound, has shown great value for creating novel optoelectronic materials. These compounds are utilized in the development of luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), highlighting their significant potential in advanced material science. The electroluminescent properties of these derivatives contribute to their importance in fabricating materials for cutting-edge electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chemical Sensing
Pyridine derivatives, including this compound, have been explored for their applications as chemical sensors. Due to their affinity for various ions and neutral species, these compounds can be employed as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. This application is particularly valuable in analytical chemistry, where the detection and quantification of specific ions or molecules are essential (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTISSKSFTNWHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



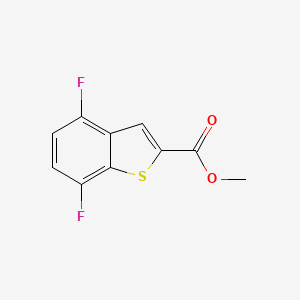
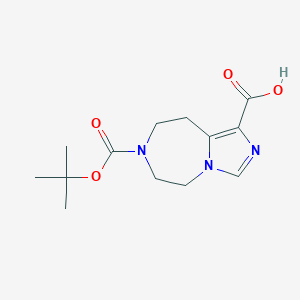
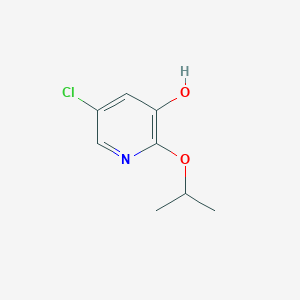
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
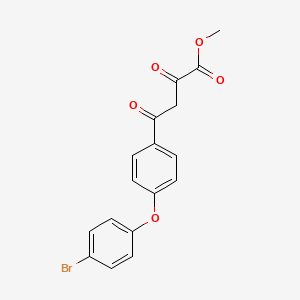
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)
